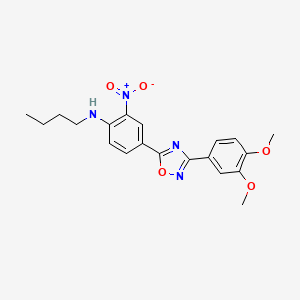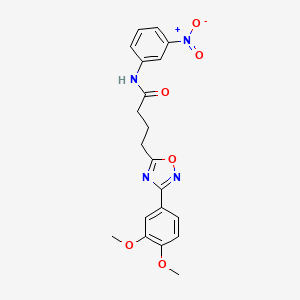![molecular formula C20H24N2O5S B7708685 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide](/img/structure/B7708685.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide, commonly known as "compound X," is a novel chemical compound that has recently gained attention in the field of scientific research. This compound has been synthesized using a unique method and has shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of compound X is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain, and to modulate the activity of certain ion channels and receptors in the nervous system. These actions contribute to the anti-inflammatory, analgesic, and neuroprotective effects of compound X.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects on the body. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-1β, and to decrease the expression of pro-inflammatory genes in various cell types. In addition, compound X has been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). These effects contribute to the anti-inflammatory and neuroprotective properties of compound X.
Vorteile Und Einschränkungen Für Laborexperimente
Compound X has several advantages for use in lab experiments. It is stable and easy to synthesize, making it readily available for use in various studies. In addition, it has been shown to have low toxicity and high selectivity, making it a safe and effective compound for use in vitro and in vivo studies. However, there are also some limitations to the use of compound X in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used. In addition, the optimal dosage and duration of treatment for compound X may vary depending on the specific disease or condition being studied.
Zukünftige Richtungen
There are several future directions for further research on compound X. One area of interest is the potential use of compound X in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective properties and may be able to prevent or slow the progression of these diseases. Another area of interest is the use of compound X in combination with other drugs or therapies for cancer treatment. It has been shown to enhance the effectiveness of certain chemotherapy drugs and may be able to improve the overall efficacy of cancer therapy. Finally, further studies are needed to fully understand the mechanism of action of compound X and to identify its potential targets in the body. This information may lead to the development of new drugs and therapies for various diseases and conditions.
Synthesemethoden
The synthesis of compound X involves a multi-step process that begins with the reaction of benzo[d][1,3]dioxole with chloromethyl methyl ether to form 2-(methoxymethyl)benzo[d][1,3]dioxole. This intermediate is then reacted with N-isopropyl-4-aminobenzenesulfonamide to form the desired product, compound X. The synthesis of compound X has been optimized to produce high yields and purity, making it suitable for various scientific applications.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential applications in various scientific fields. It has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of several diseases. In addition, compound X has been studied for its potential use in cancer therapy, where it has shown promising results in inhibiting tumor growth and metastasis.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-14(2)22-28(24,25)17-7-3-15(4-8-17)6-10-20(23)21-12-16-5-9-18-19(11-16)27-13-26-18/h3-5,7-9,11,14,22H,6,10,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKQSAZEDIXDJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


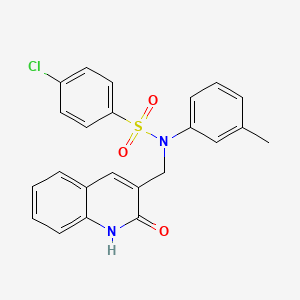
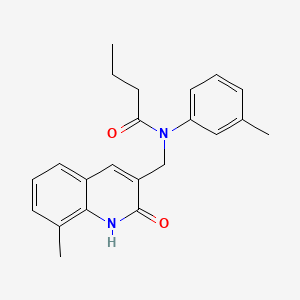
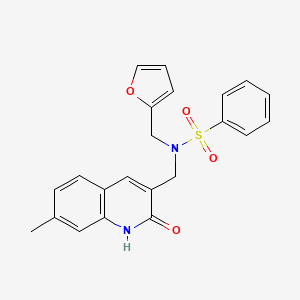
![N-(2,4-difluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7708637.png)
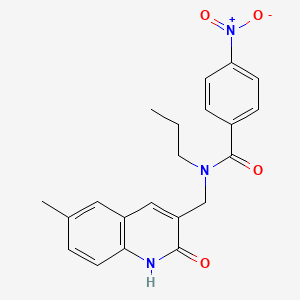

![2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7708654.png)
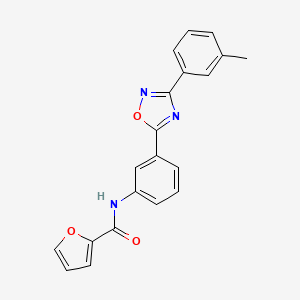
![3-(2,5-dimethoxyphenyl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7708675.png)
